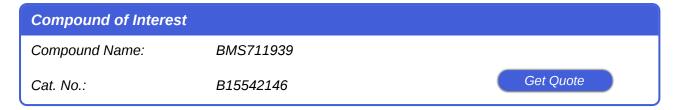


BMS-711939: A Comprehensive Technical Overview of its Chemical Properties and Molecular Structure

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-711939 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1][2] As a ligand-activated transcription factor, PPARα is a key regulator of lipid and lipoprotein metabolism, primarily in the liver.[1] BMS-711939 has demonstrated significant preclinical efficacy and a favorable safety profile, making it a subject of interest in the development of therapies for dyslipidemia.[1] This document provides an in-depth guide to the chemical properties and molecular structure of BMS-711939.

Chemical Properties

The fundamental chemical and physical properties of BMS-711939 are summarized in the table below for clear reference and comparison.



Property	Value	Source
Molecular Formula	C22H20CIFN2O6	[2][3]
Molecular Weight	462.86 g/mol	[3]
IUPAC Name	N-((5-((2-(4-chlorophenyl)-5-methyl-4-oxazolyl)methoxy)-2-fluorophenyl)methyl)-N-(methoxycarbonyl)glycine	[3]
CAS Number	1000998-62-8	[2]
SMILES	Cc1c(COc2ccc(c(c2)CN(CC(= O)O)C(=O)OC)F)nc(- c3ccc(cc3)Cl)o1	[3]
Stereochemistry	Achiral	[3]
EC50 for human PPARα	4 nM	[1][2]
Selectivity vs human PPARy	>1000-fold (EC50 = 4.5 μM)	[1]
Selectivity vs human PPARδ	>1000-fold (EC50 > 100 μM)	[1]

Molecular Structure

BMS-711939 is an oxybenzylglycine-based compound.[1] Its molecular structure is characterized by a central glycine scaffold N-substituted with a methoxycarbonyl group and a substituted benzyl group. This benzyl group is in turn linked via an ether bond to a 2,5-disubstituted oxazole ring. The key structural features include:

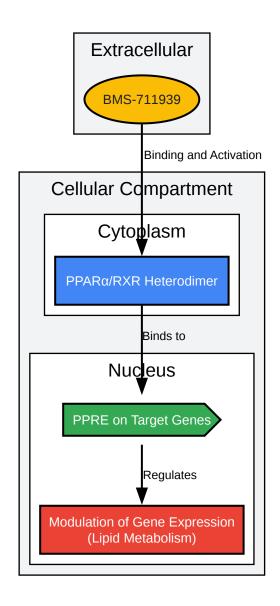
- A glycine core which serves as the backbone of the molecule.
- An oxybenzyl moiety with a fluorine substituent on the phenyl ring.
- A heterocyclic oxazole ring substituted with a methyl group and a 4-chlorophenyl group.

The specific arrangement of these functional groups is crucial for its high affinity and selective binding to the PPAR α ligand-binding domain.



Mechanism of Action and Signaling Pathway

BMS-711939 functions as a selective agonist for PPAR α . Upon binding, it induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the subsequent regulation of target gene expression. These genes are primarily involved in lipid metabolism.



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Caption: Simplified signaling pathway of BMS-711939 as a PPARα agonist.

Experimental Protocols



Synthesis of BMS-711939

The synthesis of BMS-711939 can be achieved through a multi-step process as described in the literature.[1] A general workflow is outlined below.



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Caption: General synthetic workflow for BMS-711939.

Key Experimental Steps:

- Reductive Amination: A fluoro-substituted hydroxybenzaldehyde undergoes reductive amination with glycine methyl ester hydrochloride to yield a secondary amine.[1]
- Carbamate Formation: The resulting secondary amine is reacted with methyl chloroformate to form the corresponding methyl carbamate.[1]
- Alkylation: The phenolic group of the methyl carbamate is alkylated with 4-(chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole in the presence of a base.[1]
- Hydrolysis: The final step involves the basic hydrolysis of the methyl ester to yield the carboxylic acid, BMS-711939.[1]

PPAR-GAL4 Transactivation Assay

The potency and selectivity of BMS-711939 are determined using a PPAR-GAL4 transactivation assay.[1] This is a cell-based assay that measures the ability of a compound to activate a specific PPAR subtype.

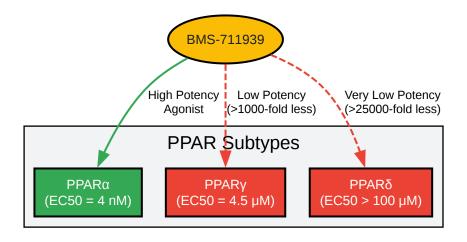
Methodology:



- Cell Line: A suitable mammalian cell line is used.
- Transfection: The cells are transiently transfected with two plasmids:
 - \circ An expression vector for a fusion protein containing the ligand-binding domain (LBD) of a human PPAR subtype (α , γ , or δ) and the DNA-binding domain (DBD) of the yeast transcription factor GAL4.
 - A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS).
- Compound Treatment: The transfected cells are incubated with varying concentrations of BMS-711939.
- Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured. The light output is proportional to the activation of the PPAR-LBD.
- Data Analysis: The EC50 values are calculated from the dose-response curves to determine the potency of the compound for each PPAR subtype.

Selectivity Profile

A key feature of BMS-711939 is its high selectivity for PPAR α over the other two subtypes, PPAR γ and PPAR δ . This selectivity is important for minimizing potential side effects associated with the activation of other PPAR subtypes.



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Caption: Agonist activity and selectivity of BMS-711939 for PPAR subtypes.

Conclusion

BMS-711939 is a well-characterized, potent, and selective PPAR α agonist with a distinct chemical structure that contributes to its pharmacological profile. The information presented in this guide, including its chemical properties, molecular structure, mechanism of action, and experimental protocols, provides a solid foundation for researchers and scientists working on the development of novel therapies for metabolic disorders. The high selectivity of BMS-711939 for PPAR α underscores its potential as a targeted therapeutic agent.

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